1-((((1R)-1-(3-((1E)-2-(7-Chloro-2-quinolinyl)ethenyl)phenyl)-3-(2-(1,2-dihydroxy-1-methylethyl)phenyl)propyl)thio)methyl)cyclopropaneacetic acid
Description
1-((((1R)-1-(3-((1E)-2-(7-Chloro-2-quinolinyl)ethenyl)phenyl)-3-(2-(1,2-dihydroxy-1-methylethyl)phenyl)propyl)thio)methyl)cyclopropaneacetic acid is a leukotriene receptor antagonist, commonly known as Montelukast acid. It is the active metabolite of Montelukast sodium, a therapeutic agent for asthma and allergic rhinitis. Its molecular formula is C₃₅H₃₆ClNO₃S, with a molecular weight of 586.18 g/mol . The structure features a quinoline core, a substituted phenylpropyl thioether, and a cyclopropaneacetic acid moiety, which collectively confer selectivity for the cysteinyl leukotriene CysLT1 receptor .
Properties
IUPAC Name |
2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(1,2-dihydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36ClNO4S/c1-34(41,22-38)30-8-3-2-6-25(30)12-16-32(42-23-35(17-18-35)21-33(39)40)27-7-4-5-24(19-27)9-14-29-15-11-26-10-13-28(36)20-31(26)37-29/h2-11,13-15,19-20,32,38,41H,12,16-18,21-23H2,1H3,(H,39,40)/b14-9+/t32-,34?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQIEVSCRCMNLW-SHISVWIYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CO)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H36ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00171880 | |
| Record name | 1-((((1R)-1-(3-((1E)-2-(7-Chloro-2-quinolinyl)ethenyl)phenyl)-3-(2-(1,2-dihydroxy-1-methylethyl)phenyl)propyl)thio)methyl)cyclopropaneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00171880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
602.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186352-97-6 | |
| Record name | 1-((((1R)-1-(3-((1E)-2-(7-Chloro-2-quinolinyl)ethenyl)phenyl)-3-(2-(1,2-dihydroxy-1-methylethyl)phenyl)propyl)thio)methyl)cyclopropaneacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186352976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-((((1R)-1-(3-((1E)-2-(7-Chloro-2-quinolinyl)ethenyl)phenyl)-3-(2-(1,2-dihydroxy-1-methylethyl)phenyl)propyl)thio)methyl)cyclopropaneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00171880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-((((1R)-1-(3-((1E)-2-(7-CHLORO-2-QUINOLINYL)ETHENYL)PHENYL)-3-(2-(1,2-DIHYDROXY-1-METHYLETHYL)PHENYL)PROPYL)THIO)METHYL)CYCLOPROPANEACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PV596370Q4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
Montelukast 1,2-Diol, also known as UNII-PV596370Q4 or 1-((((1R)-1-(3-((1E)-2-(7-Chloro-2-quinolinyl)ethenyl)phenyl)-3-(2-(1,2-dihydroxy-1-methylethyl)phenyl)propyl)thio)methyl)cyclopropaneacetic acid, primarily targets the Cysteinyl Leukotriene Receptor 1 (CysLT1) . This receptor plays a crucial role in mediating the effects of leukotrienes, which are lipid molecules involved in the body’s inflammatory responses.
Mode of Action
Montelukast 1,2-Diol acts as a leukotriene receptor antagonist . It demonstrates a marked affinity and selectivity to the CysLT1 receptor, inhibiting the physiological actions of cysteinyl leukotrienes like LTC4, LTD4, and LTE4. These leukotrienes are potent bronchoconstrictors and play a key role in the pathophysiology of asthma and allergic rhinitis.
Biochemical Pathways
The binding of Montelukast 1,2-Diol to the CysLT1 receptor blocks the action of leukotrienes, thereby inhibiting leukotriene-mediated effects such as bronchoconstriction, mucosal edema, mucous secretion, and cellular infiltration. This leads to a reduction in inflammation and alleviation of symptoms in conditions like asthma and allergic rhinitis.
Pharmacokinetics
Montelukast 1,2-Diol exhibits the following pharmacokinetic properties:
- Absorption : It is rapidly absorbed.
- Distribution : The volume of distribution is approximately 8-11 L.
- Metabolism : It is extensively metabolized in the liver via cytochrome P450 enzymes, including CYP3A4, 2C8, and 2C9.
- Excretion : The compound and its metabolites are almost exclusively excreted in the bile and into the feces.
- Half-life : The mean plasma half-life of Montelukast varies from 2.7 to 5.5 hours in healthy young adults.
These properties influence the bioavailability of Montelukast 1,2-Diol and its therapeutic effectiveness.
Result of Action
The antagonistic action of Montelukast 1,2-Diol on the CysLT1 receptor results in the alleviation of symptoms associated with conditions like asthma and allergic rhinitis. By blocking the action of leukotrienes, it reduces inflammation, bronchoconstriction, mucosal edema, and mucus secretion.
Action Environment
The action, efficacy, and stability of Montelukast 1,2-Diol can be influenced by various environmental factors. For instance, the presence of food can affect the absorption of the drug. Additionally, the drug’s metabolism can be affected by factors that influence the activity of the cytochrome P450 system, such as the presence of other drugs, certain diseases, and genetic variability.
Biochemical Analysis
Biochemical Properties
Montelukast 1,2-Diol selectively and competitively blocks the cysteinyl leukotriene 1 (CysLT1) receptor, preventing binding of the inflammatory mediator leukotriene D4 (LTD4). This interaction with the CysLT1 receptor is crucial for its role in biochemical reactions.
Cellular Effects
Montelukast 1,2-Diol influences cell function by blocking the CysLT1 receptor, which is involved in the inflammatory response. By preventing the binding of LTD4, it can reduce inflammation and its associated cellular effects.
Molecular Mechanism
The molecular mechanism of action of Montelukast 1,2-Diol involves its binding to the CysLT1 receptor. This binding is selective and competitive, preventing the inflammatory mediator LTD4 from activating the receptor.
Biological Activity
1-((((1R)-1-(3-((1E)-2-(7-Chloro-2-quinolinyl)ethenyl)phenyl)-3-(2-(1,2-dihydroxy-1-methylethyl)phenyl)propyl)thio)methyl)cyclopropaneacetic acid, commonly referred to by its CAS number 186352-97-6, is a complex organic compound with potential therapeutic applications. Its intricate structure suggests various biological activities, particularly in the realm of cancer therapy and inflammation modulation. This article explores its biological activity, including mechanisms of action, efficacy in preclinical studies, and potential clinical implications.
- Molecular Formula : C35H36ClNO4S
- Molecular Weight : 602.2 g/mol
- IUPAC Name : 2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(1,2-dihydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cellular signaling pathways. Preliminary studies suggest that it may act as a multi-target inhibitor, particularly affecting kinases that play crucial roles in cancer cell proliferation and survival.
Key Mechanisms:
- Kinase Inhibition : The compound has shown potential in inhibiting kinases such as Pim-1 and VEGFR-2, which are implicated in tumor growth and angiogenesis .
- Induction of Apoptosis : Research indicates that it can induce apoptosis in cancer cells, particularly hepatoma cells, by activating caspase pathways .
In Vitro Studies
A comprehensive evaluation of the compound's efficacy was conducted using various human cancer cell lines. The following table summarizes the findings:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | HepG2 (Hepatoma) | 0.55 | Induces apoptosis via caspase activation |
| 1 | Huh-7 (HCC) | 0.32 | Multi-target kinase inhibition |
| 1 | Non-transformed AML-12 | >10 | Selective toxicity towards cancer cells |
These results indicate that the compound exhibits significantly lower IC50 values against cancer cells compared to non-malignant cells, suggesting a degree of selectivity that could minimize side effects in therapeutic applications .
Case Studies
A notable case study involved the use of this compound in combination therapies for hepatocellular carcinoma (HCC). The study demonstrated enhanced anti-tumor effects when combined with existing therapies like sorafenib, highlighting its potential role as an adjunct treatment .
Toxicity and Safety Profile
While the compound exhibits promising anti-cancer properties, its safety profile remains under investigation. Early toxicity assessments have indicated that it does not exhibit significant unspecific cytotoxicity towards normal cells at therapeutic concentrations. Further studies are warranted to fully elucidate its pharmacokinetics and long-term safety profile.
Comparison with Similar Compounds
Montelukast Sodium
Montelukast Dicyclohexylamine Salt
- CAS Number : 851755-56-1
- Molecular Formula : C₄₇H₅₈ClN₂O₃S
- Key Differences: A salt form with dicyclohexylamine, likely used to modify crystallization behavior during synthesis .
Carboxymethyl-Substituted Derivative
- Molecular Formula: C₄₁H₄₆ClNO₅S₂
- Molecular Weight : 732.39 g/mol
- Key Differences: Additional carboxymethyl and thioether groups, which may enhance metabolic stability or receptor binding .
Pharmacological Activity
| Compound | Target Receptor | IC₅₀ (nM) | Bioavailability |
|---|---|---|---|
| Montelukast Acid | CysLT1 | 3.5–7.2 | Low (acid form) |
| Montelukast Sodium | CysLT1 | 2.1–5.8 | High (~64%) |
| Dicyclohexylamine Salt | CysLT1 (estimated) | N/A | Unreported |
| Carboxymethyl Derivative | CysLT1 (hypothesized) | N/A | Unreported |
Solubility and Stability
| Compound | Water Solubility | LogP | Stability |
|---|---|---|---|
| Montelukast Acid | Insoluble | 5.2 | Degrades in acid |
| Montelukast Sodium | 50 mg/mL | 4.8 | Stable at pH 6–8 |
| Dicyclohexylamine Salt | Low | 6.1 | Hygroscopic |
- Montelukast Sodium : High water solubility (50 mg/mL) makes it suitable for pediatric formulations (e.g., chewable tablets) .
Clinical and Regulatory Considerations
- Montelukast Sodium : Approved by the FDA for asthma and allergies, with extensive safety data. Common side effects include headache and gastrointestinal disturbances .
Preparation Methods
Synthetic Route Design and Key Intermediates
The synthesis begins with 2-(2-(3(S)-(3-(2-(7-chloro-2-quinolinyl)-ethenyl)phenyl)-3-hydroxypropyl)phenyl)-2-propanol (diol compound), which undergoes mesylation to introduce a leaving group. Methanesulfonyl chloride in tetrahydrofuran (THF) with a tertiary amine base converts the hydroxyl group into a mesylate ester, enhancing reactivity for subsequent thioether formation .
Critical Reaction Parameters:
-
Temperature: Maintained at −5°C to 0°C to minimize side reactions .
-
Base: Triethylamine or N,N-diisopropylethylamine for proton scavenging .
The mesylate intermediate is then reacted with the dibasic salt of 1-(mercaptomethyl)cyclopropane acetic acid. Sodium methoxide in dimethylformamide (DMF) deprotonates the thiol, enabling nucleophilic attack on the mesylate carbon .
Thioether Formation and Stereochemical Control
The thioether coupling step is pivotal for establishing the correct stereochemistry at the chiral center. The use of a preformed disodium salt of 1-(mercaptomethyl)cyclopropane acetic acid ensures high nucleophilicity, while low temperatures (−20°C to 10°C) suppress racemization .
Mechanistic Insights:
-
Nucleophilic Substitution (S<sub>N</sub>2): The thiolate ion attacks the mesylate’s electrophilic carbon, displacing methanesulfonate with inversion of configuration .
-
Solvent Effects: Polar aprotic solvents like DMF stabilize the transition state, accelerating the reaction .
Post-reaction, the crude product is quenched into a saturated sodium chloride solution and extracted with ethyl acetate. Acidification with tartaric acid precipitates the free acid form, which is subsequently converted to an amine salt (e.g., l-methyl-3-phenylpropyl amine) for crystallization .
Purification and Isolation Strategies
Isolation of the final compound as an amine salt enhances purity by leveraging differential solubility. For example, montelukast l-methyl-3-phenylpropyl amine salt is crystallized from toluene/n-hexane mixtures, reducing cis-isomer contamination to <0.02% .
Optimized Crystallization Conditions:
-
Solvent: Toluene or dichloromethane with anti-solvents like n-heptane .
-
Temperature Gradient: Gradual cooling from 70°C to 25°C ensures controlled crystal growth .
-
Seed Crystals: Addition of preformed salt crystals improves yield and polymorphic consistency .
Comparative Analysis of Synthetic Approaches
The patent WO2014001860A1 streamlines earlier methods (e.g., U.S. Patent 8,178,680) by eliminating intermediate isolations, reducing solvent waste, and improving throughput. Key advancements include:
| Parameter | Traditional Method | Improved Method |
|---|---|---|
| Intermediate Isolation | Multiple solid-handling steps | In-situ reaction continuity |
| Solvent Consumption | High (toluene/ethyl acetate) | Reduced (single solvent DMF) |
| Cis-Isomer Impurity | ≤0.1% | ≤0.02% |
| Reaction Time | 48–72 hours | 24–36 hours |
This table underscores the efficiency gains from minimizing workup steps and enhancing reaction specificity .
Large-Scale Production Considerations
Scalability challenges are addressed through continuous processing and robust temperature control. For example, a 2 L reactor process achieves 85–90% yield by maintaining strict stoichiometric ratios (1:1.05 mesylate-to-thiolate) and employing nitrogen purging to prevent oxidation .
Key Operational Protocols:
Q & A
Basic: What are the key synthetic intermediates and reaction conditions for synthesizing this compound?
The synthesis involves multi-step reactions with critical intermediates. For example, 1-{3-[2-(7-Chloro-quinolin-2-yl)-vinyl]-phenyl}-3-[2-(1-hydroxy-1-methyl-ethyl)-phenyl]-propan-1-ol (MON10) is a pivotal intermediate formed via Heck coupling or similar cross-coupling reactions . Key reagents include methane sulfonyl chloride for activating hydroxyl groups and diisopropyl ethylamine as a base for thioether formation. Solvents like acetonitrile and toluene are used for purification .
Advanced: How can stereochemical challenges in the synthesis of this compound be addressed?
The compound's stereochemical complexity arises from its cyclopropane and chiral centers. Advanced strategies include:
- Chiral pool synthesis : Using enantiomerically pure starting materials, such as (1R)-configured intermediates, to preserve stereochemical integrity .
- X-ray crystallography : To confirm stereochemical assignments, as demonstrated in related quinoline derivatives .
- Chiral chromatography : For resolving diastereomers during purification, as seen in cyclopropane-containing analogs .
Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?
Essential techniques include:
- Nuclear Magnetic Resonance (NMR) : For structural elucidation of cyclopropane rings and ethenyl linkages .
- High-Resolution Mass Spectrometry (HRMS) : To verify the molecular formula (C₄₁H₄₆ClNO₅S₂) .
- X-ray crystallography : Used in related compounds to resolve stereochemical ambiguities and confirm quinoline-cyclopropane spatial arrangements .
Advanced: How can discrepancies between computational modeling and experimental bioactivity data be resolved?
Discrepancies may arise from solvent effects, protein flexibility, or force field inaccuracies. Mitigation strategies include:
- Molecular dynamics simulations : To account for ligand-protein conformational changes under physiological conditions .
- Free-energy perturbation (FEP) calculations : For refining binding affinity predictions .
- Experimental validation : Re-testing under controlled conditions (e.g., pH, temperature) to isolate variables .
Basic: What are the known biological targets or mechanisms of action for this compound?
While direct data is limited, structurally related quinoline derivatives exhibit antimicrobial and anti-inflammatory activities. The 7-chloro-quinoline moiety is critical for binding to targets like cytochrome P450 enzymes or leukotriene receptors, as seen in montelukast analogs .
Advanced: What strategies optimize synthetic yield while maintaining stereochemical integrity?
- Temperature control : Lower temperatures (e.g., 0–5°C) during thioether formation to minimize racemization .
- Protecting groups : Use tert-butyldimethylsilyl (TBS) groups to shield hydroxyl moieties during reactive steps .
- Catalyst optimization : Palladium-based catalysts for efficient cross-coupling without side reactions .
Basic: What are the stability and storage conditions for this compound in research settings?
Based on analogs:
- Storage : –20°C under inert gas (argon or nitrogen) to prevent oxidation of thioether and dihydroxy groups .
- Stability : Susceptible to hydrolysis in aqueous solutions; use anhydrous solvents (e.g., DMSO) for stock solutions .
Advanced: How can conflicting bioactivity data across assay systems be analyzed?
Conflicting results may stem from assay-specific variables (e.g., cell line heterogeneity, endpoint measurements). Solutions include:
- Meta-analysis : Pool data from multiple studies to identify trends .
- Orthogonal assays : Validate results using alternative methods (e.g., enzymatic vs. cell-based assays) .
- Structural analogs : Compare bioactivity profiles of derivatives to isolate pharmacophore contributions .
Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
